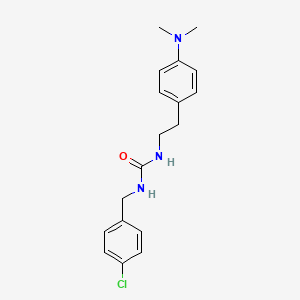
N-(1,1-dioxido-2,3-dihydrothien-3-yl)-2-fluoro-N-(4-methoxyphenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1,1-dioxido-2,3-dihydrothien-3-yl)-2-fluoro-N-(4-methoxyphenyl)benzamide, also known as Compound A, is a synthetic compound that has been studied extensively for its potential applications in various fields of research. This compound has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further investigation.
Wirkmechanismus
The exact mechanism of action of N-(1,1-dioxido-2,3-dihydrothien-3-yl)-2-fluoro-N-(4-methoxyphenyl)benzamide A is not fully understood, but it is believed to act through the inhibition of several key enzymes and signaling pathways. For example, in cancer cells, this compound A has been shown to inhibit the activity of several enzymes involved in cell proliferation, such as cyclin-dependent kinase 4 (CDK4) and cyclin-dependent kinase 6 (CDK6). In addition, this compound A has been shown to inhibit the activity of several signaling pathways involved in cancer cell survival and proliferation, such as the PI3K/AKT/mTOR pathway.
Biochemical and Physiological Effects:
This compound A has been shown to have a variety of biochemical and physiological effects, including anti-proliferative, anti-inflammatory, and neuroprotective effects. In cancer cells, this compound A has been shown to induce cell cycle arrest and apoptosis, leading to a decrease in cell proliferation. In addition, this compound A has been shown to inhibit the expression of several pro-inflammatory cytokines, such as TNF-alpha and IL-6, leading to a decrease in inflammation. In neuroscience, this compound A has been shown to protect against neuronal damage and improve cognitive function in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(1,1-dioxido-2,3-dihydrothien-3-yl)-2-fluoro-N-(4-methoxyphenyl)benzamide A in lab experiments is its high yield and purity, making it a reliable and consistent compound to work with. In addition, this compound A has been extensively studied, and its effects are well-documented, making it a useful tool for researchers. However, one limitation of using this compound A in lab experiments is its cost, as it is a synthetic compound that can be expensive to produce.
Zukünftige Richtungen
There are several future directions for research on N-(1,1-dioxido-2,3-dihydrothien-3-yl)-2-fluoro-N-(4-methoxyphenyl)benzamide A, including further investigation of its potential as a cancer treatment, its neuroprotective effects, and its anti-inflammatory effects. In addition, future research could focus on developing more cost-effective methods for synthesizing this compound A, making it more accessible to researchers. Finally, future research could investigate the potential of this compound A as a treatment for other diseases, such as autoimmune diseases and metabolic disorders.
Synthesemethoden
The synthesis of N-(1,1-dioxido-2,3-dihydrothien-3-yl)-2-fluoro-N-(4-methoxyphenyl)benzamide A involves several steps, including the reaction of 2-fluoro-N-(4-methoxyphenyl)benzamide with thionyl chloride to form the corresponding acid chloride. This is then reacted with 2,3-dihydrothiophene-1,1-dioxide in the presence of a base to yield this compound A in high yield and purity.
Wissenschaftliche Forschungsanwendungen
N-(1,1-dioxido-2,3-dihydrothien-3-yl)-2-fluoro-N-(4-methoxyphenyl)benzamide A has been studied extensively for its potential applications in various fields of research, including cancer research, neuroscience, and immunology. In cancer research, this compound A has been shown to have anti-proliferative effects on several types of cancer cells, including breast, lung, and prostate cancer cells. In neuroscience, this compound A has been studied for its potential as a treatment for neurodegenerative diseases, such as Alzheimer's disease. In immunology, this compound A has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
Eigenschaften
IUPAC Name |
N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-2-fluoro-N-(4-methoxyphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FNO4S/c1-24-15-8-6-13(7-9-15)20(14-10-11-25(22,23)12-14)18(21)16-4-2-3-5-17(16)19/h2-11,14H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLLPZAFISORERT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N(C2CS(=O)(=O)C=C2)C(=O)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-{4-Methoxy-[1,4'-bipiperidine]-1'-yl}-5-phenylpentane-1,5-dione](/img/structure/B2687031.png)
![1-(3-oxo-3-(4-(pyrimidin-2-yl)piperazin-1-yl)propyl)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/no-structure.png)
![((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(3-(trifluoromethoxy)phenyl)methanone](/img/structure/B2687035.png)
![7-ethyl-1,3-dimethyl-5-((2-oxo-2-phenylethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2687036.png)
![(Z)-methyl 2-(6-acetamido-2-((4-(N,N-dimethylsulfamoyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2687038.png)


![7-methoxy-1-(2-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-oxoethyl)-3-((p-tolylamino)methyl)quinolin-2(1H)-one](/img/structure/B2687044.png)

![(2E)-3-(4-chlorophenyl)-1-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}prop-2-en-1-one](/img/structure/B2687046.png)
![3-(3-Chlorophenyl)-1-(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)propan-1-one](/img/structure/B2687047.png)
